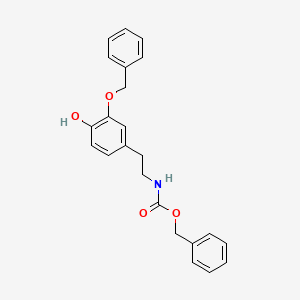

![molecular formula C₂₅H₂₆N₆O₂ B1145320 1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]- CAS No. 1839099-22-7](/img/structure/B1145320.png)

1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolyl pyrimidine derivatives, including compounds similar to 1-Propanone, involves multiple steps, starting from basic chemical reactions to more complex formations. Novel synthetic methods have been developed to improve yield and selectivity, utilizing different catalysts and conditions. For example, microwave-assisted synthesis has been applied for the efficient production of pyrazolyl pyrimidine derivatives, showcasing the adaptability of synthesis strategies in modern chemistry (Ashok & Aravind, 2009).

Scientific Research Applications

Drug Metabolism and Selectivity

This compound is relevant in the context of drug metabolism, particularly through its interaction with cytochrome P450 enzymes. Understanding the selectivity and potency of chemical inhibitors, including compounds with similar structural features, is crucial in predicting drug-drug interactions (DDIs) and assessing the metabolic pathways of pharmaceuticals. Such insights help in deciphering the involvement of specific CYP isoforms in drug metabolism, highlighting the significance of compounds like "1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-" in pharmacokinetics and pharmacodynamics studies (Khojasteh et al., 2011).

Multi-Component Reactions for Heterocyclic Compounds

The role of multi-component reactions (MCRs) in synthesizing complex heterocycles, including pyrazolo-pyrimidine derivatives, is well-documented. MCRs are highlighted for their efficiency, eco-friendliness, and atom economy in constructing fused heterocyclic compounds that have applications as novel pharmaceuticals. This underscores the potential of "1-Propanone, 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-" in the synthesis of drugs through green chemistry principles (Dhanalakshmi et al., 2021).

Synthesis and Application in Medicinal Chemistry

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts demonstrates the versatility of compounds with pyrazolo[3,4-d]pyrimidine structures in medicinal chemistry. These scaffolds are precursors for a wide range of pharmaceuticals due to their broad synthetic applications and bioavailability. The use of organocatalysts, metal catalysts, and green solvents in synthesizing these derivatives showcases the compound's importance in the development of lead molecules for various therapeutic areas (Parmar et al., 2023).

Optical and Electroluminescent Materials

Quinazolines and pyrimidines, similar in structure to the compound , find extensive applications beyond pharmaceuticals, such as in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for developing materials for organic light-emitting diodes (OLEDs), highlighting the compound's potential in materials science and engineering (Lipunova et al., 2018).

properties

IUPAC Name |

1-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h3-5,8-13,16,18H,2,6-7,14-15H2,1H3,(H2,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGRQCNRPWIQJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.